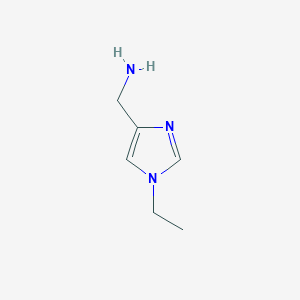
5-cyclopropyl-1,2-thiazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-1,2-thiazole-3-carboxylic acid (5-CPCA) is an organic compound belonging to the thiazole family of heterocyclic compounds. It is an important intermediate in the synthesis of various heterocyclic compounds. 5-CPCA has a wide range of applications in the pharmaceutical, agrochemical, and industrial sectors. It is a versatile compound that can be used as a starting material for the synthesis of a variety of compounds.
Wissenschaftliche Forschungsanwendungen
5-cyclopropyl-1,2-thiazole-3-carboxylic acid has been studied extensively in the scientific research community. It has been used as a building block in the synthesis of a variety of heterocyclic compounds, including thiazolidinones and thiazolines. It has also been used as a starting material for the synthesis of a variety of drugs, such as antifungal agents and anti-inflammatory agents. In addition, 5-cyclopropyl-1,2-thiazole-3-carboxylic acid has been used in the synthesis of a variety of agrochemicals, such as herbicides, insecticides, and fungicides.
Wirkmechanismus
The mechanism of action of 5-cyclopropyl-1,2-thiazole-3-carboxylic acid is not well understood. However, it is believed that the compound acts as an intermediate in the synthesis of various heterocyclic compounds. It is thought to act as an electrophile, donating a pair of electrons to form a covalent bond with an electron-rich substrate. This covalent bond is then broken and reformed in order to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-cyclopropyl-1,2-thiazole-3-carboxylic acid are not well understood. However, it has been shown to possess antifungal activity and to be toxic to some organisms, such as bacteria, fungi, and insects. In addition, 5-cyclopropyl-1,2-thiazole-3-carboxylic acid has been shown to possess anti-inflammatory and antinociceptive properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-cyclopropyl-1,2-thiazole-3-carboxylic acid in laboratory experiments is its low cost and availability. It is a relatively inexpensive compound and is widely available from chemical suppliers. Additionally, it is relatively stable and can be stored at room temperature.
However, there are some limitations to using 5-cyclopropyl-1,2-thiazole-3-carboxylic acid in laboratory experiments. It is a highly reactive compound and can undergo decomposition at elevated temperatures. Additionally, it is highly toxic and should be handled with caution.
Zukünftige Richtungen
There are several potential future directions for the use of 5-cyclopropyl-1,2-thiazole-3-carboxylic acid. One possible direction is the development of new synthetic methods for the synthesis of heterocyclic compounds. Additionally, 5-cyclopropyl-1,2-thiazole-3-carboxylic acid could be used in the synthesis of new drugs and agrochemicals. Finally, further research could be conducted to better understand the biochemical and physiological effects of 5-cyclopropyl-1,2-thiazole-3-carboxylic acid.
Synthesemethoden
5-cyclopropyl-1,2-thiazole-3-carboxylic acid can be synthesized by several methods. The most common method of synthesis is the cyclopropanation of 1,2-dithiolane-3-thione. The reaction is carried out in the presence of a base such as sodium hydroxide, potassium hydroxide, or lithium hydroxide. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures, such as 100-150°C. In addition, the reaction can be catalyzed by a variety of catalysts, such as palladium, nickel, or cobalt.
Eigenschaften
IUPAC Name |
5-cyclopropyl-1,2-thiazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-7(10)5-3-6(11-8-5)4-1-2-4/h3-4H,1-2H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJUCAOYRUEBPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-1,2-thiazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-methyl-1,9-diazaspiro[5.5]undecane](/img/structure/B6618833.png)



![[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B6618863.png)






![tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B6618931.png)
![Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B6618936.png)